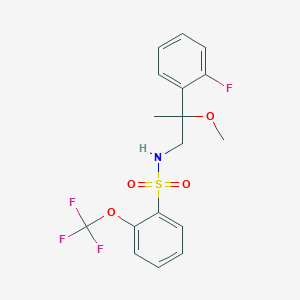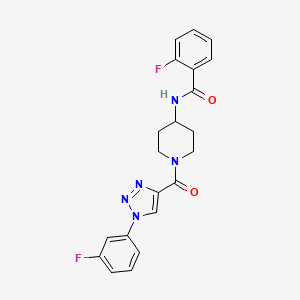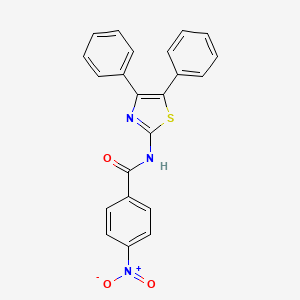
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as GSK-2193874, is a small molecule inhibitor that has been developed as a potential treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is a highly selective inhibitor of the enzyme phosphodiesterase 7 (PDE7), which plays a key role in the regulation of immune cell function.
Applications De Recherche Scientifique
Biochemical Evaluation
- N-(4-phenylthiazol-2-yl)benzenesulfonamides, a related class of compounds, have been studied for their inhibition of kynurenine 3-hydroxylase, an enzyme relevant in neuronal injury. These compounds show promise in increasing kynurenic acid concentration in the brain, which is valuable for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Pharmacophore Design
- A series of 1,5-diarylpyrazoles having a substituted benzenesulfonamide moiety demonstrated selective inhibition of cyclooxygenase-2 (COX-2). This research is significant for the development of new pharmacophores and potential drug leads (Pal et al., 2003).
Crystal Structure Analysis
- The study of crystal structures, like those of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, contributes to understanding the molecular interactions and stability of related compounds (Rodrigues et al., 2015).
Electrophilic Fluorination
- N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide was studied for its role in enhancing the enantioselectivity of fluorination reactions, which is essential in developing enantioselective synthetic methods (Yasui et al., 2011).
Bioactivity Studies
- New 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and evaluated for their potential as carbonic anhydrase inhibitors and cytotoxic agents. These studies are crucial for finding new therapeutic agents (Gul et al., 2016).
Chalcogenylation in Synthesis
- The divergent synthesis of chalcogenylated quinolinones and spiro[4,5]trienones, mediated by diselenides/disulfides, is a notable application in organic synthesis, demonstrating the versatility of these compounds (Li et al., 2021).
Fluorescent Probes
- The development of Zinc(II) specific fluorophores, such as 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide, is significant in the study of intracellular zinc. Such compounds have applications in bioimaging and diagnostics (Kimber et al., 2001).
Photosensitizers in Photodynamic Therapy
- New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their use in photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).
Idiopathic Pulmonary Fibrosis Treatment
- Phosphatidylinositol 3-kinase inhibitors containing benzenesulfonamide moieties have been evaluated for treating idiopathic pulmonary fibrosis and cough. This research demonstrates the therapeutic potential of these compounds in respiratory conditions (Norman, 2014).
Antibacterial Activity
- New series of benzenesulfonamides were synthesized and tested for their antibacterial efficacy against Escherichia coli, highlighting their potential in combating bacterial infections (Abbasi et al., 2019).
Enantioselective Fluorination
- Fine-tuning the reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions has significant implications in medicinal chemistry, providing ways to synthesize enantioselective compounds (Wang et al., 2014).
COX-2 Inhibitors
- The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for COX-2 inhibition showcases the potential of these compounds in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Palladium-Catalyzed Reactions
- N-(2‘-Phenylphenyl)benzenesulfonamides have been used in palladium-copper catalyzed oxidative cross-coupling reactions, demonstrating their utility in creating complex molecular structures (Miura et al., 1998).
GPR119 Agonists
- The development of novel GPR119 agonists based on N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides. This work is important for treating metabolic disorders (Yu et al., 2014).
Biological Activity of Redox Molecules
- The comparative biological activity study of a pyridazine-sulfonamide aminophenol type compound offers insights into the redox properties of these molecules, which is crucial for developing redox-active therapeutic agents (Chatterjee et al., 2022).
Isostructural Analysis
- A study on eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides provides valuable information on the structural adaptability and molecular interactions of these compounds (Gelbrich et al., 2012).
Antitumor Activity
- The synthesis and evaluation of 2-benzylthio-4-chlorobenzenesulfonamide derivatives for antitumor activity, particularly against non-small cell lung cancer and melanoma, highlights the potential of these compounds in cancer therapy (Sławiński & Brzozowski, 2006).
Carbonic Anhydrase Inhibition
- The study of 4-(2-substituted hydrazinyl)benzenesulfonamides revealed their inhibitory effects on carbonic anhydrase, an enzyme important in many physiological processes (Gul et al., 2016).
Fluorescent Probe Sensing
- The application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole in fluorescent probes for sensing pH and metal cations demonstrates the versatility of these compounds in analytical chemistry (Tanaka et al., 2001).
X-ray Diffraction Studies
- N-(3-Methoxybenzoyl)benzenesulfonamide was synthesized and characterized, including single-crystal X-ray diffraction studies, highlighting the compound's potential in structural chemistry (Sreenivasa et al., 2014).
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4NO4S/c1-16(25-2,12-7-3-4-8-13(12)18)11-22-27(23,24)15-10-6-5-9-14(15)26-17(19,20)21/h3-10,22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHSUZDNBFRTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2796364.png)
![4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2796366.png)
![3-Butyl-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2796368.png)


![N-(1,3-benzodioxol-5-yl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2796371.png)
![Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2796372.png)


![(E)-N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2796379.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2796381.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2796385.png)
![N-[[4-(4-fluorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2796386.png)